
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is an organosulfur compound It is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, along with a pentachlorobutadienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid typically involves the reaction of 3-sulfanylpropanoic acid with a chlorinated butadiene derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chlorinated butadiene moiety.
Substitution: Halogen atoms in the chlorinated butadiene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced chlorinated butadiene derivatives.
Substitution: Compounds with substituted functional groups in place of halogens.
Wissenschaftliche Forschungsanwendungen
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the chlorinated butadiene group.
Thiolactic acid: Contains a thiol group but differs in the carbon chain length and functional groups.
Uniqueness
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is unique due to the presence of the pentachlorobutadienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
136346-22-0 |
|---|---|
Molekularformel |
C7H5Cl5O2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-[(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H5Cl5O2S/c8-4(6(10)11)5(9)7(12)15-2-1-3(13)14/h1-2H2,(H,13,14)/b7-5- |
InChI-Schlüssel |
JBKGTJBEZWMKEN-ALCCZGGFSA-N |
Isomerische SMILES |
C(CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl)C(=O)O |
Kanonische SMILES |
C(CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



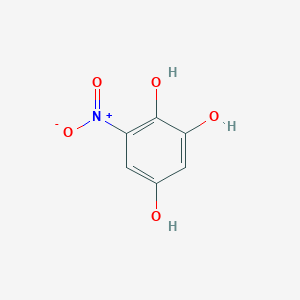
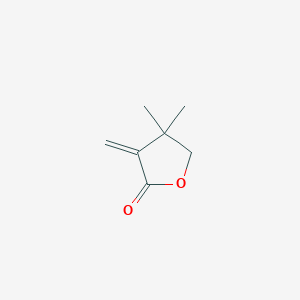
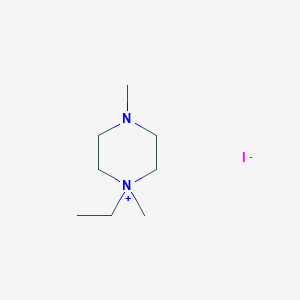
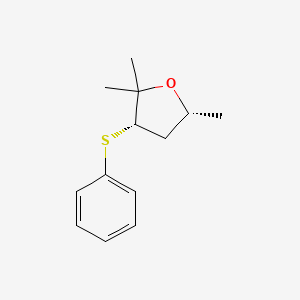
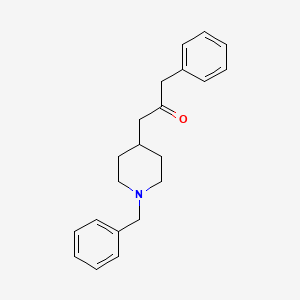


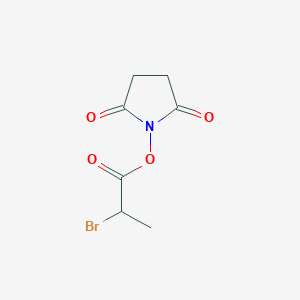
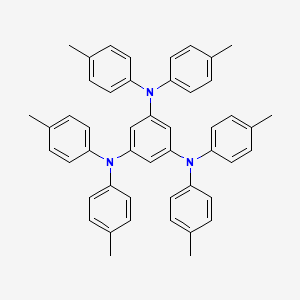
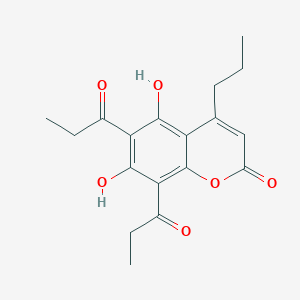
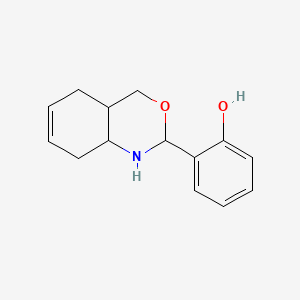
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)

